molecular formula C20H16ClNO2 B496769 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE

1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B496769
M. Wt: 337.8g/mol
InChI Key: LBAPJZXPMNVOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a furan ring fused with a quinoline structure The presence of a chlorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization with tetrahydroquinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-METHYLTHIOSEMICARBAZIDE
  • 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-PROPYLTHIOSEMICARBAZIDE
  • 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-BUTYLTHIOSEMICARBAZIDE

Uniqueness

Compared to these similar compounds, 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE stands out due to its unique combination of a furan ring with a quinoline structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8g/mol

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C20H16ClNO2/c21-16-9-7-15(8-10-16)18-11-12-19(24-18)20(23)22-13-3-5-14-4-1-2-6-17(14)22/h1-2,4,6-12H,3,5,13H2

InChI Key

LBAPJZXPMNVOTD-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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